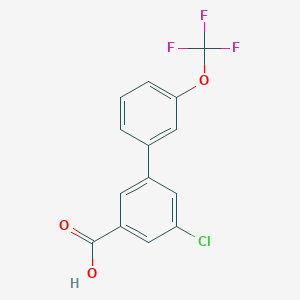

5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid

CAS No.: 1261519-01-0

Cat. No.: VC8063880

Molecular Formula: C14H8ClF3O3

Molecular Weight: 316.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261519-01-0 |

|---|---|

| Molecular Formula | C14H8ClF3O3 |

| Molecular Weight | 316.66 g/mol |

| IUPAC Name | 3-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H8ClF3O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |

| Standard InChI Key | XCGXXBVSAXNLST-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O |

Introduction

5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzoic acid moiety. The compound's molecular structure is complex, featuring a combination of functional groups that enhance its chemical properties and potential applications in scientific research and industry.

Synthesis Methods

The synthesis of compounds similar to 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves palladium-catalyzed Suzuki-Miyaura coupling reactions. Starting materials often include commercially available compounds like 3-trifluoromethoxybenzene and 5-chlorobenzoic acid. The reaction conditions may vary, but generally involve the use of palladium catalysts in a suitable solvent. Purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions and Applications

5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

-

Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.

-

Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions.

-

Coupling Reactions: The trifluoromethoxy group can engage in coupling reactions.

These reactions are useful in synthesizing more complex organic molecules and exploring potential biological activities.

Biological Activity and Research Applications

While specific biological activity data for 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid is not detailed in the search results, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. They are studied as potential pharmaceutical intermediates in drug development and are used in the production of specialty chemicals.

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules. |

| Biology | Potential antimicrobial and anti-inflammatory properties. |

| Medicine | Pharmaceutical intermediate in drug development. |

| Industry | Production of specialty chemicals. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume